An In-depth Technical Guide to 3,4-diamino-N-ethylbenzene-1-sulfonamide (CAS 125106-43-6)
An In-depth Technical Guide to 3,4-diamino-N-ethylbenzene-1-sulfonamide (CAS 125106-43-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 3,4-diamino-N-ethylbenzene-1-sulfonamide, a molecule of interest within the broader class of sulfonamides. As a Senior Application Scientist, the aim of this document is to synthesize the available chemical and biological information into a practical resource. Given the limited specific literature on this particular compound, this guide draws upon established principles of sulfonamide chemistry and data from closely related analogues to provide a robust framework for its study and application. All extrapolated information is clearly indicated to maintain scientific transparency.
Compound Identification and Physicochemical Profile
3,4-diamino-N-ethylbenzene-1-sulfonamide is an aromatic sulfonamide characterized by a benzene ring substituted with two amino groups, and an N-ethylated sulfonamide moiety.
Table 1: Physicochemical Properties of 3,4-diamino-N-ethylbenzene-1-sulfonamide
| Property | Value | Source |
| CAS Number | 125106-43-6 | - |
| Molecular Formula | C₈H₁₃N₃O₂S | [1] |
| Molecular Weight | 215.27 g/mol | [1] |
| IUPAC Name | 3,4-diamino-N-ethylbenzenesulfonamide | - |
| Synonyms | 3,4-Diamino-N-ethylbenzene-1-sulfonamide | [1] |
| Appearance | Likely a solid at room temperature (inferred) | - |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols; limited solubility in water is anticipated (inferred). | - |
| Melting Point | Not specified in available literature. | - |
| Boiling Point | Not specified in available literature. | - |
Synthesis and Chemical Logic
Proposed Synthetic Pathway
The synthesis would likely commence with a commercially available nitrated benzene derivative, followed by chlorosulfonylation, amidation, and finally, reduction of the nitro groups.
Caption: Proposed synthetic pathway for 3,4-diamino-N-ethylbenzene-1-sulfonamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common laboratory practices for similar transformations.
Step 1: Chlorosulfonylation of 1,2-Dinitrobenzene
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To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 1,2-dinitrobenzene in portions.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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The precipitated 4,5-dinitrobenzene-1-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Amidation with Ethylamine
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Dissolve the 4,5-dinitrobenzene-1-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0-5 °C and add triethylamine (as an HCl scavenger) followed by the dropwise addition of ethylamine.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
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Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-ethyl-4,5-dinitrobenzene-1-sulfonamide.
Step 3: Reduction of the Nitro Groups
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Dissolve the N-ethyl-4,5-dinitrobenzene-1-sulfonamide in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., stannous chloride in concentrated hydrochloric acid).
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If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.
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If using chemical reduction, stir the mixture at an appropriate temperature until the reaction is complete (monitored by TLC).
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After completion, if using a catalyst, filter it off. If using a chemical reductant, perform an appropriate work-up, which may involve neutralization and extraction.
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Purify the crude 3,4-diamino-N-ethylbenzene-1-sulfonamide by recrystallization or column chromatography to obtain the final product.
Mechanism of Action and Biological Profile
As a member of the sulfonamide class of compounds, 3,4-diamino-N-ethylbenzene-1-sulfonamide is anticipated to exhibit antibacterial properties.
Inhibition of Folic Acid Synthesis
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA and RNA synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this vital metabolic pathway, leading to bacteriostatic effects.
Caption: General mechanism of action of sulfonamides.
Potential for Broader Biological Activity
It is important to note that sulfonamide derivatives have been shown to exhibit a wide range of biological activities beyond their antibacterial effects. These include anti-inflammatory, anticancer, and antidiabetic properties. Therefore, 3,4-diamino-N-ethylbenzene-1-sulfonamide could be a valuable scaffold for the development of novel therapeutic agents targeting various diseases.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3,4-diamino-N-ethylbenzene-1-sulfonamide (CAS 125106-43-6) is not publicly available. The following handling precautions are based on the general safety profiles of aromatic amines and sulfonamides.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep them comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Analytical Characterization
While specific spectral data for 3,4-diamino-N-ethylbenzene-1-sulfonamide is not published, the expected characteristics can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzene ring (multiple signals).- Protons of the two amino groups (NH₂), which may be broad and exchangeable.- Protons of the N-ethyl group (a quartet for the CH₂ and a triplet for the CH₃).- A proton for the sulfonamide NH, which may also be broad and exchangeable. |
| ¹³C NMR | - Aromatic carbons of the benzene ring (multiple signals).- Carbons of the N-ethyl group. |
| IR Spectroscopy | - N-H stretching vibrations from the amino and sulfonamide groups.- S=O stretching vibrations (asymmetric and symmetric) characteristic of sulfonamides.- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 215.27 g/mol . |
Experimental Protocol: Antibacterial Susceptibility Testing
To evaluate the presumed antibacterial activity of 3,4-diamino-N-ethylbenzene-1-sulfonamide, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a test bacterium.
Materials:
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3,4-diamino-N-ethylbenzene-1-sulfonamide
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Bacterial strain (e.g., E. coli, S. aureus)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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96-well microtiter plates
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Spectrophotometer
Procedure:
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Preparation of Compound Stock Solution: Prepare a stock solution of 3,4-diamino-N-ethylbenzene-1-sulfonamide in a suitable solvent (e.g., DMSO) at a high concentration.
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Preparation of Bacterial Inoculum: Grow the test bacterium in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
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Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate.
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Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
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Incubation: Incubate the plates at 37 °C for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
3,4-diamino-N-ethylbenzene-1-sulfonamide is a promising, yet understudied, member of the sulfonamide family. Based on its structural features and the well-established properties of related compounds, it holds potential as an antibacterial agent and may possess other valuable biological activities. This guide provides a foundational framework for researchers and drug development professionals to begin their investigation of this compound, from its synthesis and characterization to the evaluation of its biological effects. Further experimental validation of the properties and activities outlined herein is essential to fully elucidate the therapeutic potential of this molecule.
